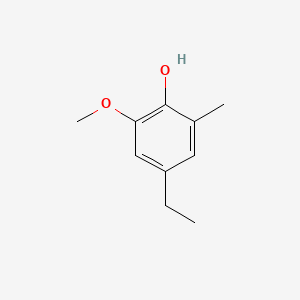

4-Ethyl-2-methoxy-6-methylphenol

説明

特性

IUPAC Name |

4-ethyl-2-methoxy-6-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-5-7(2)10(11)9(6-8)12-3/h5-6,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJGWDBCRDWHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152905 | |

| Record name | Phenol, 4-ethyl-2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120550-70-1 | |

| Record name | 4-Ethyl-2-methoxy-6-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120550701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-ethyl-2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHYL-2-METHOXY-6-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FEH4UA6E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

"4-Ethyl-2-methoxy-6-methylphenol" CAS number and molecular weight

A Note on Data Availability: 4-Ethyl-2-methoxy-6-methylphenol is a specific isomer of substituted phenols for which detailed public data is limited. This guide provides core identification information for this compound and leverages data from the closely related and well-documented isomer, 4-ethyl-2-methoxyphenol (also known as 4-ethylguaiacol), to present a comprehensive technical overview of the anticipated properties, synthesis, and applications relevant to this class of molecules. This approach is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies applicable to the broader family of substituted phenols.

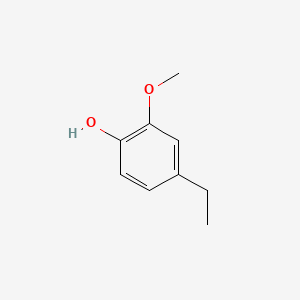

Core Identification and Physicochemical Properties

4-Ethyl-2-methoxy-6-methylphenol is a distinct aromatic organic compound. Its core identifiers and computed physicochemical properties are summarized below. For context, the experimental data for the closely related isomer, 4-ethyl-2-methoxyphenol, is also provided.

| Property | 4-Ethyl-2-methoxy-6-methylphenol | 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol) |

| CAS Number | 120550-70-1[1] | 2785-89-9[2][3] |

| Molecular Formula | C₁₀H₁₄O₂ | C₉H₁₂O₂[3] |

| Molecular Weight | 166.217 g/mol [1] | 152.19 g/mol [3] |

| Appearance | Not specified | Light yellow liquid[4] |

| Melting Point | Not specified | 15 °C / 59 °F[4] |

| Boiling Point | Not specified | Not specified |

| Flash Point | Not specified | 107 °C / 224.6 °F[4] |

| Specific Gravity | Not specified | 1.058[4] |

| Solubility | Not specified | Insoluble in water[4] |

Synthesis of Substituted Phenols: A General Overview

A common and versatile approach involves the functionalization of a pre-existing phenol or a related aromatic precursor. The diagram below illustrates a conceptual synthetic pathway.

Caption: Conceptual synthesis pathway for 4-Ethyl-2-methoxy-6-methylphenol.

Potential Applications and Research Interest

Given the structural similarity to other biologically active phenols, 4-Ethyl-2-methoxy-6-methylphenol could be of interest in several areas of research and development. The applications of the related compound, 4-ethylguaiacol, provide insights into potential uses.

-

Flavor and Fragrance: Substituted phenols are known for their aromatic properties. 4-ethylguaiacol, for example, is a known flavor and fragrance agent.

-

Pharmaceutical Research: Phenolic compounds are scaffolds for many pharmaceutical agents due to their antioxidant and other biological activities.

-

Material Science: Phenolic resins are a class of thermosetting polymers, and novel substituted phenols could be investigated as monomers or additives to create materials with unique properties.

Experimental Protocols: General Methodologies for Phenolic Compounds

The following are generalized protocols for the extraction and analysis of phenolic compounds. These methods would require optimization for the specific analysis of 4-Ethyl-2-methoxy-6-methylphenol.

Extraction of Phenolic Compounds from a Matrix

This protocol outlines a general liquid-liquid extraction suitable for isolating phenolic compounds from a liquid sample.

Objective: To extract phenolic compounds from an aqueous matrix into an organic solvent.

Materials:

-

Sample containing phenolic compounds

-

Ethyl acetate

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Separatory funnel

-

pH meter or pH paper

-

Rotary evaporator

Procedure:

-

Place the aqueous sample in a separatory funnel.

-

Adjust the pH of the sample. For acidic phenols, adjusting the pH to be acidic (e.g., pH 2-3) can improve extraction efficiency.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic layer (top) will contain the extracted phenolic compounds.

-

Drain the lower aqueous layer.

-

Collect the organic layer.

-

Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.

-

Combine the organic extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the extract using a rotary evaporator to remove the solvent.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like substituted phenols.

Objective: To separate and identify 4-Ethyl-2-methoxy-6-methylphenol in a sample.

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Procedure:

-

Prepare a dilute solution of the extracted sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject 1 µL of the sample into the GC-MS system.

-

Acquire the data.

-

Identify the peak corresponding to 4-Ethyl-2-methoxy-6-methylphenol by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 166, along with characteristic fragment ions.

Caption: General workflow for GC-MS analysis of phenolic compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Ethyl-2-methoxy-6-methylphenol is not widely available, the safety precautions for the closely related 4-ethyl-2-methoxyphenol should be followed as a minimum standard.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[4][5] Safety goggles and a face shield are recommended.[4]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[5]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[5]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[5]

Conclusion

4-Ethyl-2-methoxy-6-methylphenol represents a specific chemical entity within the broader class of substituted phenols. While direct experimental data for this compound is scarce, this guide provides its fundamental identifiers and leverages the extensive knowledge of related compounds to offer a robust framework for its synthesis, analysis, and safe handling. Researchers and drug development professionals are encouraged to use this guide as a starting point, with the understanding that methodologies will require empirical validation for this specific molecule.

References

-

(Please note this is for a related compound)

-

(Please note this is for a related compound)

-

(Please note this is for a related compound)

-

(Please note this is for a related compound)

-

(Please note this is for a related compound)

Sources

Executive Summary

The compound 4-Ethyl-2-methoxy-6-methylphenol (4-EMMP) is a specialized, naturally occurring phenolic derivative characterized by a highly substituted aromatic ring. While traditionally recognized as a trace secondary metabolite in specific botanical species, recent entomo-informatics and toxicological studies have illuminated its complex role in both ecological defense mechanisms and human exposure pathways (such as aerosolized smoke). This technical guide provides an in-depth analysis of 4-EMMP, exploring its structural phylogeny, biological activity, and related guaiacol derivatives, while establishing a self-validating analytical workflow for its isolation and quantification.

Chemical Identity & Physicochemical Architecture

4-EMMP is a trisubstituted phenol. The presence of an ethyl group at the para position (C4), a methoxy group at the ortho position (C2), and a methyl group at the opposite ortho position (C6) creates a unique steric and electronic environment. This specific substitution pattern heavily influences its lipophilicity, hydrogen-bonding capacity, and propensity to form phenoxyl radicals[1][2].

Table 1: Quantitative Chemical Data and Synonyms [1][3]

| Parameter | Data / Descriptor |

| Systematic / IUPAC Name | 4-Ethyl-2-methoxy-6-methylphenol |

| Common Synonyms | 4-Ethyl-6-methylguaiacol; Phenol, 4-ethyl-2-methoxy-6-methyl- |

| CAS Registry Number | 120550-70-1 |

| PubChem CID | 183540 |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.217 g/mol |

| Stereochemistry | Achiral (0 Defined Stereocenters) |

Biosynthetic Origins and Structural Phylogeny

In nature, 4-EMMP is identified as a phytochemical constituent in specific aromatic plants, notably Thymus quinquecostatus (a species of thyme) and Satureja montana (winter savory)[4][5]. Its biosynthesis is intrinsically linked to the phenylpropanoid pathway, where aromatic amino acids are enzymatically converted into complex phenolic architectures.

The structural derivation of 4-EMMP can be traced back to simpler guaiacol (2-methoxyphenol) precursors, undergoing sequential alkylation and methylation to achieve its final trisubstituted state.

Figure 1: Proposed structural derivation of 4-EMMP from aromatic amino acid precursors.

Toxicological Profile & Entomo-Informatics

The biological significance of 4-EMMP spans both human toxicology and agricultural pest management.

Aerosol Toxicity and Radical Formation: 4-EMMP is one of the structurally diverse substituted phenols identified in cigarette mainstream smoke (MS)[2][6]. Quantitative structure-activity relationship (QSAR) studies indicate that phenols with electron-releasing groups (such as the methoxy and alkyl groups in 4-EMMP) can form potentially toxic phenoxyl-free radicals[2][6]. These radicals contribute to the oxidative stress burden in lung tissue. In comparative molar toxicity models of 253 MS phenols, 4-EMMP ranks among the more toxic phenolic constituents due to this radical-stabilizing electronic configuration[2].

Bio-Pesticidal Potential (Entomo-Informatics): Conversely, 4-EMMP exhibits promising biological activity in agricultural science. In a 2020 integrative entomo-informatics study targeting the desert locust (Schistocerca gregaria), 4-EMMP (derived from fungal species) was identified through ligand-based virtual screening as a high-scoring structural analog to the commercial pesticide silafluofen[7]. Computational docking revealed that these structures exhibit high binding affinities to locust fatty-acid binding proteins, suggesting that 4-EMMP or its derivatives could serve as next-generation, biologically derived pest management candidates[7].

Self-Validating Analytical Protocol: GC-MS Quantification

To accurately quantify 4-EMMP in complex matrices (e.g., plant extracts or aerosol condensates), a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) workflow is required. The following protocol embeds internal quality controls at every stage to ensure data integrity.

Step-by-Step Methodology

-

Matrix Spiking & Cryogenic Maceration:

-

Action: Flash-freeze 1.0 g of the biological sample in liquid nitrogen ( N2 ) and pulverize. Immediately spike the matrix with 50 µL of an isotopically labeled internal standard (e.g., 4-Ethylguaiacol-d5 at 10 µg/mL).

-

Causality & Validation: Liquid N2 halts endogenous polyphenol oxidase activity, preventing the degradation of 4-EMMP. The internal standard validates the entire extraction efficiency; any loss of the target analyte during processing will be proportionally mirrored by the labeled standard, allowing for exact recovery correction.

-

-

Solvent Extraction:

-

Action: Extract the pulverized tissue with 10 mL of LC-MS grade Ethyl Acetate. Sonicate for 15 minutes at 25°C, then centrifuge at 5000 x g for 10 minutes.

-

Causality & Validation: Ethyl acetate is a moderately polar solvent that efficiently partitions target phenolics while leaving highly polar, column-fouling polysaccharides in the aqueous/solid pellet.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Action: Pass the supernatant through a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water (discard), and elute the phenolic fraction with 100% methanol.

-

Causality & Validation: This step removes non-polar lipid interferences and highly polar salts. Running a solvent blank through the SPE and analyzing it confirms the absence of cartridge-derived contamination.

-

-

GC-MS Analysis (SIM Mode):

-

Action: Inject 1 µL of the eluate into a GC-MS equipped with an HP-5MS capillary column. Utilize Selected Ion Monitoring (SIM) mode targeting the molecular ion ( m/z 166 for 4-EMMP).

-

Causality & Validation: The non-polar stationary phase of the HP-5MS column resolves 4-EMMP from its structural isomers (like 4-ethylguaiacol). SIM mode drastically increases the signal-to-noise ratio by ignoring matrix background ions. A 5-point calibration curve ( R2>0.995 ) run prior to the samples validates the linear dynamic range of the detector.

-

Figure 2: Optimized, self-validating GC-MS analytical workflow for 4-EMMP quantification.

Comparative Analysis of Related Compounds

Understanding 4-EMMP requires contextualizing it against its heavily studied structural relatives, particularly those derived from lignin pyrolysis or microbial metabolism[8][9][10].

Table 2: Comparative Analysis of 4-EMMP and Related Guaiacol Derivatives [8][9][10]

| Compound Name | CAS Number | Structural Variance vs. 4-EMMP | Primary Biological / Industrial Role |

| 4-Ethyl-2-methoxy-6-methylphenol | 120550-70-1 | Reference Structure | Plant metabolite, smoke aerosol toxicant, potential biopesticide analog. |

| 4-Ethylguaiacol (4-EG) | 2785-89-9 | Lacks the C6 methyl group | Major sensory compound; indicator of Brettanomyces yeast spoilage in wine/beer. |

| 4-Ethyl-2,6-dimethoxyphenol | 14059-92-8 | Methoxy group (-OCH3) at C6 instead of methyl (-CH3) | Lignin degradation product; fine chemical intermediate in organic synthesis. |

Conclusion

4-Ethyl-2-methoxy-6-methylphenol represents a fascinating intersection of phytochemistry, inhalation toxicology, and agricultural biotechnology. Its specific trisubstituted ring structure grants it unique electronic properties that dictate both its potential toxicity in smoke aerosols and its binding affinity as a biopesticide. By employing rigorous, self-validating analytical frameworks like targeted GC-MS, researchers can accurately map the presence and impact of 4-EMMP across diverse biological matrices.

References

-

National Center for Advancing Translational Sciences (NCATS). "4-ETHYL-2-METHOXY-6-METHYLPHENOL - Inxight Drugs." NIH. Available at:[Link]

-

PubChem. "4-Ethyl-2-methoxy-6-methylphenol." National Library of Medicine. Available at:[Link]

-

Api, A.M., et al. "Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke." Toxicological Sciences, Volume 69, Issue 1, September 2002. Available at:[Link]

-

Bhattacharya, S., et al. "Screening and potent applicability analysis of commonly used pesticides against desert locust: an integrative entomo-informatics approach." bioRxiv, October 2020. Available at:[Link]

-

Wikipedia Contributors. "4-Ethylguaiacol." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

- 1. 4-ETHYL-2-METHOXY-6-METHYLPHENOL [drugs.ncats.io]

- 2. academic.oup.com [academic.oup.com]

- 3. CAS:120550-70-14-Ethyl-2-methoxy-6-methylphenol-毕得医药 [bidepharm.com]

- 4. evitachem.com [evitachem.com]

- 5. OSADHI [neist.res.in]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]

- 9. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]

- 10. 4-Ethyl-2,6-dimethoxyphenol | 14059-92-8 [sigmaaldrich.com]

Comprehensive Technical Guide on 4-Ethyl-2-methoxy-6-methylphenol: Solubility, Stability, and Extraction Dynamics

Executive Summary & Chemical Profiling

As drug development and agrochemical research increasingly turn toward complex natural products and volatile organic compounds (VOCs), understanding the physicochemical boundaries of these molecules is paramount. 4-Ethyl-2-methoxy-6-methylphenol (CAS: 120550-70-1)[1] is a naturally occurring alkyl-substituted methoxyphenol found in the essential oils of aromatic plants such as Satureja montana (Winter savory) and Thymus species[2].

Beyond its botanical origins, this compound is a critical analyte in inhalation toxicology, having been identified as a highly reactive component in cigarette mainstream smoke[3]. This guide synthesizes the thermodynamic solubility, extraction methodologies, and mechanistic stability of 4-Ethyl-2-methoxy-6-methylphenol to provide a robust framework for application scientists.

Quantitative Chemical Profile

To predict the behavior of 4-Ethyl-2-methoxy-6-methylphenol in both biological matrices and extraction solvents, we must first establish its baseline physicochemical properties[4][5].

Table 1: Physicochemical and Pharmacokinetic Properties

| Parameter | Value | Implications for Formulation & Extraction |

| CAS Number | 120550-70-1[1] | Standardized identification across databases. |

| Molecular Formula | C10H14O2[4] | Indicates a highly substituted aromatic ring. |

| Molecular Weight | 166.22 g/mol [4] | Low MW facilitates high volatility and membrane permeability. |

| LogP (Octanol/Water) | ~2.98[5] | Highly lipophilic; prefers organic solvents and lipid bilayers. |

| H-Bond Donors | 1[5] | Phenolic -OH group acts as a reactive site and donor. |

| H-Bond Acceptors | 2[5] | Methoxy and phenolic oxygens interact with polar protic solvents. |

| Solubility Profile | Soluble in CH2Cl2, EtOH, and SC-CO2[2][6] | Poor aqueous solubility; requires non-polar or tunable solvents. |

Thermodynamic Solubility & Supercritical Fluid Extraction (SFE)

The Causality Behind Solvent Selection

Traditional isolation of volatile phenols relies on hydrodistillation (HD). However, as an application scientist, I strongly advise against HD for methoxyphenols. Prolonged exposure to water at 100°C induces thermal degradation, artifact formation, and the hydrosolubilization of polar fractions.

Instead, Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO2) is the gold standard[2]. SC-CO2 is a tunable, non-polar solvent. By manipulating pressure and temperature, we alter the fluid's density, directly controlling its solvating power. 4-Ethyl-2-methoxy-6-methylphenol is highly soluble in SC-CO2 at moderate pressures (8.0–10.0 MPa) because its LogP of 2.98 aligns perfectly with the lipophilic nature of supercritical carbon dioxide[2][5].

Self-Validating Protocol: SFE Isolation Workflow

To ensure high-fidelity extraction without thermal degradation, follow this self-validating system[7]:

-

Biomass Preparation: Mill dried aromatic biomass (e.g., Satureja montana) to a precise particle size of 0.3–0.8 mm[7].

-

Causality: This specific range maximizes the surface-area-to-volume ratio for mass transfer while preventing channeling effects (uneven solvent flow) in the extraction bed.

-

-

Supercritical Solvation: Load 100 g of the biomass into a 1 L high-pressure extractor. Pressurize with pure CO2 to 10.0 MPa and heat to 323 K (50°C)[7]. Maintain a CO2 flow rate of 1.0 kg/h for 120 minutes.

-

Causality: At 10.0 MPa and 323 K, CO2 achieves the exact density required to solvate alkyl-substituted methoxyphenols while leaving highly polar, unwanted matrix components behind.

-

-

Two-Stage Fractionation (The Validation Step):

-

Separator 1 (Wax Precipitation): Isothermally depressurize to 4.0 MPa at 323 K[8]. High molecular weight cuticular waxes precipitate here, validating that the fluid density has dropped below the wax solubility threshold.

-

Separator 2 (Target Isolation): Isobarically cool and depressurize to 2.0 MPa at 293 K[9]. The pure volatile oil, rich in 4-Ethyl-2-methoxy-6-methylphenol, condenses.

-

-

Analytical Confirmation: Reconstitute the extract in dichloromethane, spike with an internal standard (e.g., 2-isopropylphenol), and analyze via GC-MS. The absence of oxidized quinone artifacts validates the thermal fidelity of the extraction.

Step-by-step workflow for the supercritical CO2 extraction of volatile phenols.

Stability, Reactivity, and Toxicological Mechanisms

While 4-Ethyl-2-methoxy-6-methylphenol is stable under inert extraction conditions, its behavior in biological systems is highly reactive. Quantitative Structure-Activity Relationship (QSAR) studies evaluating the 253 substituted phenols found in cigarette mainstream smoke rank this compound among the most toxic[3][10].

The Causality of Phenolic Toxicity

The toxicity of a substituted phenol is dictated by its electronic substituents. 4-Ethyl-2-methoxy-6-methylphenol possesses three electron-releasing groups (an ethyl, a methoxy, and a methyl group)[3][11].

-

Mechanistic Action: These electron-donating groups significantly lower the bond dissociation energy of the phenolic O-H bond. When exposed to metabolic enzymes (such as Cytochrome P450s or peroxidases), the phenolic hydrogen is easily abstracted[11].

-

Radical Formation: This abstraction forms a phenoxyl-free radical[3]. Because the electron-releasing groups stabilize the radical via inductive effects, the intermediate persists long enough to induce severe oxidative stress, leading to lipid peroxidation and DNA damage in cultured cells[10][11].

Mechanism of phenoxyl-free radical formation and subsequent cellular toxicity.

Emerging Applications: Agrochemical Development

Beyond toxicology, the unique steric and electronic properties of 4-Ethyl-2-methoxy-6-methylphenol are being leveraged in rational drug design for agriculture. Recent entomo-informatics screening has identified this compound (derived from fungal species) as a high-scoring structural analog to Silafluofen , a potent commercial pesticide[12].

Because it mimics the binding affinity of synthetic pesticides against the fatty acid-binding proteins of the desert locust (Schistocerca gregaria), 4-Ethyl-2-methoxy-6-methylphenol is currently under investigation as a next-generation, biodegradable biopesticide[12]. Its high LogP ensures excellent cuticular penetration in insects, while its radical-forming capability disrupts pest cellular function.

References

-

National Center for Advancing Translational Sciences (NCATS). "4-ETHYL-2-METHOXY-6-METHYLPHENOL." Inxight Drugs Database. Available at:[Link]

-

Smith, C. J., Perfetti, T. A., Morton, M. J., Rodgman, A., Garg, R., Selassie, C. D., & Hansch, C. (2002). "The Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke." Toxicological Sciences, 69(1), 265–278. Available at:[Link]

-

Coelho, J. P., Cristino, A. F., Matos, P. G., Rauter, A. P., Nobre, B. P., Mendes, R. L., ... & Palavra, A. F. (2012). "Extraction of Volatile Oil from Aromatic Plants with Supercritical Carbon Dioxide: Experiments and Modeling." Molecules, 17(9), 10550-10573. Available at:[Link]

-

Biorxiv Preprint (2020). "Screening and potent applicability analysis of commonly used pesticides against desert locust: an integrative entomo-informatics approach." bioRxiv. Available at:[Link]

Sources

- 1. 4-ETHYL-2-METHOXY-6-METHYLPHENOL [drugs.ncats.io]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. CAS:120550-70-14-Ethyl-2-methoxy-6-methylphenol-毕得医药 [bidepharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. evitachem.com [evitachem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. biorxiv.org [biorxiv.org]

The Evolution and Engineering of Substituted Phenols: A Technical Guide

Executive Summary

Substituted phenols represent one of the most versatile and historically significant classes of aromatic organic compounds in chemistry and pharmacology. By systematically modifying the phenol ring with alkyl, halogen, or nitro substituents, researchers have engineered molecules with precisely tuned lipophilicity, steric hindrance, and hydrogen-bond acidity. This in-depth technical guide explores the historical discovery, structure-activity relationships (SAR), and mechanistic pathways of key substituted phenols—ranging from industrial antioxidants to revolutionary intravenous anesthetics. Designed for drug development professionals and application scientists, this whitepaper synthesizes theoretical SAR with field-proven, self-validating experimental protocols.

Historical Grounding: From Coal Tar to Targeted Therapeutics

The scientific journey of phenolic compounds began in 1834 when Friedlieb Ferdinand Runge first isolated impure phenol from coal tar, naming it "Karbolsäure" (carbolic acid)[1]. However, the true medical potential of this compound was unlocked in the 1860s by Sir Joseph Lister. Inspired by germ theory, Lister utilized carbolic acid to sterilize surgical instruments and wounds, fundamentally revolutionizing antiseptic surgery and reducing post-operative mortality[2].

Despite its efficacy, pure phenol exhibited severe tissue toxicity and systemic side effects. This limitation catalyzed the field of rational drug design, driving chemists to synthesize substituted phenols. By the mid-20th century, researchers discovered that adding specific functional groups could decouple toxicity from efficacy[3].

-

Antioxidants: In the 1930s and 1940s, researchers developed Butylated Hydroxytoluene (BHT), a sterically hindered phenol that prevented oxidative rancidity. It was patented in 1947 and granted FDA GRAS (Generally Recognized As Safe) status in 1959[4].

-

Anesthetics: In 1973, John B. Glen and Roger James synthesized and evaluated over 3,000 candidates to find a superior intravenous anesthetic. Their research culminated in the discovery of 2,6-diisopropylphenol (Propofol), which offered unparalleled rapid onset and clear-headed recovery.

Structure-Activity Relationships (SAR): The Mechanics of Substitution

As an application scientist, understanding the causality behind structural modifications is critical for novel drug development. The biological and chemical behavior of a substituted phenol is dictated by the electronic and steric effects of its substituents.

Steric Hindrance in Antioxidants (BHT)

BHT (2,6-di-tert-butyl-4-methylphenol) functions as a highly efficient free radical scavenger. The causality of its efficacy lies in its steric bulk. The massive tert-butyl groups at the 2 and 6 positions physically shield the phenolic hydroxyl group. When BHT donates a hydrogen atom to neutralize a reactive oxygen species (ROS), it forms a phenoxy radical. The steric hindrance prevents this radical from reacting with other organic molecules (halting chain propagation) and stabilizes it through electron delocalization until it can safely terminate.

Lipophilicity and Allosteric Modulation (Propofol)

Propofol's structure (2,6-diisopropylphenol) is a masterclass in pharmacokinetic tuning. The isopropyl groups provide the exact degree of lipophilicity required to rapidly cross the blood-brain barrier[5]. Once in the central nervous system, propofol acts as a potent positive allosteric modulator of the γ -aminobutyric acid type A (GABA_A) receptor. The steric profile of the isopropyl groups prevents rapid hepatic conjugation, yet allows for a short context-sensitive half-life, ensuring rapid patient recovery.

Propofol-induced GABA_A receptor allosteric modulation and neuronal hyperpolarization pathway.

Membrane Disruption in Antimicrobials

For phenolic antimicrobials, efficacy is mathematically linked to lipophilicity ( logP ) and hydrogen-bond acidity ( Δν ). Multiple regression analysis of substituted phenols against bacteria yields the correlation: log(1/MLC)=0.679logP+0.0036Δν−1.909 [6]. Causality: High logP values drive the molecule to partition into the bacterial phospholipid bilayer, causing membrane expansion and loss of structural integrity. Concurrently, the H-bond acidity allows the phenolic hydroxyl to denature vital membrane-bound proteins[6].

Quantitative Physicochemical Profiles

To facilitate rational drug design, the quantitative properties of foundational substituted phenols are summarized below.

| Compound Name | IUPAC Nomenclature | Key Substituents | logP (Lipophilicity) | Primary Mechanism of Action | Clinical / Industrial Application |

| Phenol | Benzenol | None | 1.46 | Non-specific protein denaturation | Historical Antiseptic |

| Propofol | 2,6-diisopropylphenol | 2,6-diisopropyl | 3.79 | GABA_A allosteric modulation | Intravenous Anesthetic |

| BHT | 2,6-di-tert-butyl-4-methylphenol | 2,6-di-tert-butyl, 4-methyl | 5.10 | Sterically hindered radical scavenging | Food & Pharma Antioxidant |

| Eugenol | 4-Allyl-2-methoxyphenol | 4-allyl, 2-methoxy | 2.27 | Lipid bilayer disruption | Dental Analgesic / Antimicrobial |

| Thymol | 5-methyl-2-isopropylphenol | 5-methyl, 2-isopropyl | 3.30 | Membrane permeabilization | Antiseptic / Preservative |

Self-Validating Experimental Protocols

The following methodologies detail the synthesis and biological evaluation of substituted phenols. Each protocol is engineered as a self-validating system to ensure data integrity and reproducibility.

Protocol: Ortho-Selective Synthesis of Sterically Hindered Phenols

Standard Friedel-Crafts alkylation of phenol using aluminum chloride ( AlCl3 ) predominantly yields para-substituted products due to thermodynamic stability. To synthesize 2,6-disubstituted phenols (like propofol analogs), kinetic control via an ortho-selective catalyst is required.

-

Catalyst Preparation: In a rigorously dry, inert argon atmosphere, react phenol with aluminum turnings at 150°C to generate aluminum phenoxide.

-

Causality: Aluminum phenoxide coordinates the incoming alkylating agent directly to the oxygen atom, directing the substitution exclusively to the ortho positions via a cyclic transition state.

-

-

Alkylation: Cool the reactor to 100°C. Slowly bubble gaseous propylene (for isopropyl substitution) into the phenolic melt under constant agitation.

-

Reaction Monitoring (Validation Checkpoint): Extract 100 μL aliquots hourly. Quench in 1M HCl and analyze via GC-MS. The reaction is complete when the mono-alkylated intermediate peak is <5% and the di-alkylated peak plateaus.

-

Quenching and Isolation: Quench the reaction mixture in an ice-cold 10% HCl solution to break the aluminum complex. Extract the aqueous phase three times with diethyl ether.

-

Purification: Wash the combined organic layers with saturated NaHCO3 to remove unreacted acids, dry over anhydrous Na2SO4 , and purify via vacuum distillation.

Protocol: Minimum Lethal Concentration (MLC) Assay with Chemical Neutralization

Standard Minimum Inhibitory Concentration (MIC) assays only measure bacteriostatic effects. To prove true bactericidal activity of substituted phenols, an MLC assay requiring a 7-log reduction must be utilized[6].

-

Inoculum Preparation: Culture the target strain (e.g., E. coli or S. aureus) in Mueller-Hinton broth to a concentration of 1.0×108 CFU/mL.

-

Exposure: Add the substituted phenol (dissolved in a 2% DMSO/water vehicle) to the bacterial suspension. Incubate at 37°C for exactly 1 hour.

-

Causality: A strict 1-hour exposure differentiates rapid-acting bactericidal agents from slow-acting bacteriostatic compounds.

-

-

Neutralization (Validation Checkpoint): Transfer a 1 mL aliquot of the exposure mixture into 9 mL of Dey-Engley (D/E) Neutralizing Broth containing Tween-80 and Lecithin.

-

Causality: Phenols are highly lipophilic and will carry over onto the agar, artificially suppressing growth. Tween/Lecithin micelles sequester the residual phenol, ensuring that any subsequent lack of growth is due to cell death, not residual drug inhibition.

-

-

Quantification: Perform 10-fold serial dilutions of the neutralized mixture and plate on Tryptic Soy Agar (TSA). Incubate for 24 hours.

-

Data Analysis: The MLC is defined as the lowest concentration of the phenol that results in ≤10 surviving colonies (a ≥99.99999% or 7-log reduction from the initial inoculum).

Self-validating experimental workflow for determining the Minimum Lethal Concentration (MLC).

Conclusion

The transition from crude coal tar extracts to highly engineered molecules like Propofol and BHT highlights the power of applied organic chemistry. By understanding the causal relationships between steric hindrance, lipophilicity, and hydrogen-bond acidity, researchers can continue to exploit the phenol backbone. Future advancements in this space will likely focus on synthesizing halogen-free, biodegradable phenolic derivatives that maintain high target affinity while minimizing environmental persistence.

References

-

Benchchem. "An In-depth Technical Guide to the Discovery and History of Substituted Phenols." Benchchem. 1

-

Benchchem. "The Enduring Legacy of Substituted Phenols: A Technical Guide to Their History, Discovery, and Application." Benchchem. 2

-

Hugo, W B. "Phenols: a review of their history and development as antimicrobial agents." PubMed. 3

-

National Toxicology Program (NTP). "Abstract for TR-150: Bioassay of Butylated Hydroxytoluene (BHT) for Possible Carcinogenicity." NIH. 4

-

Glen, John Baird. "The 2018 Lasker~DeBakey Clinical Medical Research Award recognizes John Baird Glen for the discovery of propofol." JCI.

-

Sahinovic, M. M., et al. "Clinical Pharmacokinetics and Pharmacodynamics of Propofol." PMC - NIH.5

-

Kim, Yun-Mi, et al. "Structure-antimicrobial activity relationship for silanols, a new class of disinfectants, compared with alcohols and phenols." PubMed. 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phenols: a review of their history and development as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abstract for TR-150 [ntp.niehs.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Structure-antimicrobial activity relationship for silanols, a new class of disinfectants, compared with alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of "4-Ethyl-2-methoxy-6-methylphenol" from guaiacol

An Application Note on the Multi-Step Synthesis of 4-Ethyl-2-methoxy-6-methylphenol from Guaiacol

Authored for: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: A detailed, two-step synthetic protocol for the preparation of 4-Ethyl-2-methoxy-6-methylphenol, a substituted phenol of interest in fine chemical and pharmaceutical intermediate synthesis.[1] Core Strategy: This guide delineates a robust and selective pathway starting from the readily available feedstock, guaiacol (2-methoxyphenol). The synthesis proceeds via a strategic ortho-methylation followed by a regioselective para-ethylation.

Introduction and Strategic Overview

4-Ethyl-2-methoxy-6-methylphenol is a disubstituted guaiacol derivative with potential applications as a building block in the synthesis of more complex molecules.[2] Its synthesis from a simple precursor like guaiacol presents a common challenge in organic chemistry: achieving regioselective alkylation on an activated aromatic ring. The phenolic hydroxyl and methoxy groups are both ortho, para-directing, necessitating a carefully planned sequence of reactions to install the desired substituents at specific positions.

This application note details a logical and field-proven two-step approach:

-

Ortho-methylation of Guaiacol: The first step involves the selective introduction of a methyl group at the C6 position (ortho to the hydroxyl group). This is a critical maneuver to block one of the reactive ortho sites, thereby directing subsequent functionalization.

-

Para-ethylation of 2-Methoxy-6-methylphenol: With the C6 position occupied, the subsequent Friedel-Crafts ethylation is sterically and electronically directed to the C4 position (para to the hydroxyl group), yielding the target molecule with high selectivity.

This methodology leverages modern catalytic systems to enhance selectivity and yield, providing a reliable pathway for laboratory-scale synthesis.

Overall Synthetic Workflow

The synthetic pathway is visualized below, outlining the transformation from the starting material to the final product through a key intermediate.

Caption: Overall two-step synthesis of 4-Ethyl-2-methoxy-6-methylphenol.

Part 1: Synthesis of 2-Methoxy-6-methylphenol (Intermediate)

Scientific Rationale & Mechanistic Insights

The selective ortho-alkylation of phenols is a non-trivial synthetic challenge due to the strong para-directing nature of the hydroxyl group.[3] Traditional Friedel-Crafts alkylations often yield a mixture of ortho and para isomers. To overcome this, specialized catalytic systems have been developed.

This protocol employs a promoted magnesium oxide (MgO) catalyst, which has demonstrated high selectivity for the ortho-alkylation of phenols with methanol.[4] The mechanism is believed to involve a concerted action of acid-base pair sites on the catalyst surface. The phenolic proton is abstracted by a basic site, while methanol is activated at an adjacent acidic site. This proximity favors the reaction at the ortho position, minimizing the formation of the thermodynamically more stable para-isomer and preventing O-alkylation (anisole formation).[4]

Detailed Experimental Protocol: Ortho-Methylation

Materials and Reagents:

-

Guaiacol (98%)

-

Methanol (Anhydrous, 99.8%)

-

Platinum-promoted Magnesium Oxide (Pt/MgO) catalyst

-

Toluene (Anhydrous)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

High-pressure autoclave reactor with magnetic stirring and temperature control

Procedure:

-

Catalyst Activation (if required): The Pt/MgO catalyst may require pre-activation. Follow the manufacturer's instructions, which typically involve heating under a flow of hydrogen gas.

-

Reactor Charging: To a dry, purged high-pressure autoclave, add the Pt/MgO catalyst (5 mol% relative to guaiacol).

-

Add guaiacol and a 5 to 10-fold molar excess of anhydrous methanol. The excess methanol serves as both the alkylating agent and the solvent.

-

Reaction Execution: Seal the autoclave, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with nitrogen to an initial pressure of ~10 bar (to maintain the liquid phase at reaction temperature).

-

Begin vigorous stirring and heat the reactor to 250-300°C. The optimal temperature should be determined empirically but is based on conditions cited for similar phenol alkylations.[4]

-

Maintain the reaction for 4-6 hours. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC).

-

Workup and Purification: a. Cool the reactor to room temperature and carefully vent the pressure. b. Filter the reaction mixture to recover the solid catalyst. The catalyst can often be washed, dried, and reused. c. Transfer the filtrate to a round-bottom flask and remove the excess methanol by rotary evaporation. d. Dissolve the resulting crude oil in toluene and transfer it to a separatory funnel. e. Wash the organic layer sequentially with 1 M HCl (to remove any basic impurities), saturated NaHCO₃ solution (to remove unreacted guaiacol), and finally with brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude 2-methoxy-6-methylphenol by fractional distillation under reduced pressure to obtain a clear, colorless liquid.[5][6]

Part 2: Synthesis of 4-Ethyl-2-methoxy-6-methylphenol (Final Product)

Scientific Rationale & Mechanistic Insights

With the C6 position of the guaiacol core now blocked by a methyl group, the subsequent ethylation is highly directed to the vacant C4 position (para to the hydroxyl group). This step is a classic Friedel-Crafts alkylation. While traditional Lewis acids like AlCl₃ could be used, they often suffer from issues with catalyst waste and harsh reaction conditions.

This protocol utilizes a modern, solid-acid catalyst, specifically a zeolite-supported system like tungsten oxide on Y-zeolite (WO₃/HY).[7][8] Such catalysts offer significant advantages, including ease of separation, reusability, and often milder reaction conditions. The reaction proceeds via a carbocation mechanism. The Lewis acidic sites on the catalyst facilitate the generation of an ethyl carbocation from ethanol.[8] This electrophile then attacks the electron-rich aromatic ring of the 2-methoxy-6-methylphenol intermediate, preferentially at the sterically accessible and electronically activated C4 position.

Detailed Experimental Protocol: Para-Ethylation

Materials and Reagents:

-

2-Methoxy-6-methylphenol (from Part 1)

-

Ethanol (Anhydrous, 99.5%)

-

WO₃/HY Zeolite catalyst

-

Ethyl Acetate

-

Sodium Hydroxide solution (1 M)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: Ensure the WO₃/HY zeolite catalyst is activated by calcination according to established procedures to remove adsorbed water.[8]

-

Reactor Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 2-methoxy-6-methylphenol intermediate, the activated WO₃/HY catalyst (10-15 wt% of the phenol), and a 3 to 5-fold molar excess of ethanol.

-

Reaction Execution: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction temperature can be increased if using a higher-boiling solvent or a sealed reactor system, which can accelerate the reaction.[7]

-

Monitor the reaction for 8-12 hours using Thin Layer Chromatography (TLC) or GC to track the consumption of the starting material.

-

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Filter to remove the zeolite catalyst. Wash the catalyst with a small amount of ethyl acetate to recover any adsorbed product. c. Combine the filtrate and washings and remove the excess ethanol and ethyl acetate via rotary evaporation. d. Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. e. Wash the organic layer with 1 M NaOH to remove any unreacted phenolic starting material, followed by a wash with brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-Ethyl-2-methoxy-6-methylphenol.

Quantitative Data Summary

The following table provides an overview of the stoichiometry and reaction conditions for a typical laboratory-scale synthesis.

| Parameter | Step 1: Ortho-Methylation | Step 2: Para-Ethylation |

| Starting Material | Guaiacol (10.0 g, 80.6 mmol) | 2-Methoxy-6-methylphenol (5.0 g, 36.2 mmol) |

| Alkylating Agent | Methanol (~100 mL, ~2.47 mol) | Ethanol (~50 mL, ~0.85 mol) |

| Catalyst | Pt/MgO (~0.5 g, ~5 mol%) | WO₃/HY Zeolite (~0.75 g, 15 wt%) |

| Temperature | 280°C | 78°C (Reflux) |

| Reaction Time | 6 hours | 12 hours |

| Product (Intermediate) | 2-Methoxy-6-methylphenol | 4-Ethyl-2-methoxy-6-methylphenol |

| Theoretical Yield | 11.1 g | 6.0 g |

| Expected Yield | 60-75% | 50-70% |

Product Characterization and Validation Workflow

Confirming the identity and purity of the intermediate and final product is paramount. A standard analytical workflow should be followed to validate the outcome of the synthesis.

Caption: Standard workflow for the purification and analytical validation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure elucidation. For the final product, expect to see characteristic signals for the ethyl group (a quartet and a triplet), two distinct aromatic protons, two methyl singlets (one from the methoxy group, one from the C6-methyl group), and a phenolic -OH proton.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, such as the broad O-H stretch of the phenol and C-O stretches associated with the ether and alcohol.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, appropriate gloves) is mandatory.

-

Reagents: Guaiacol and its derivatives are phenols and should be handled with care to avoid skin contact. Anhydrous solvents are flammable.

-

High-Pressure Reactions: The ortho-methylation step involves a high-pressure autoclave. Researchers must be properly trained in its operation. Ensure the reactor is properly sealed and pressure-tested before heating. Use a blast shield.

-

Workup: Quenching reactions and acid/base washes can be exothermic. Perform these steps slowly and with cooling if necessary.

References

-

Yan, F., Wen, Z., Wu, K., Cui, K., Mai, F., Ma, Z., Sang, Y., Bai, Y., Chen, H., & Li, Y. (2019). Deoxyalkylation of guaiacol using haggite structured V4O6(OH)4. RSC Advances, 9(16), 8983–8991. [Link]

-

Kuninobu, Y., Yamamoto, M., Nishi, M., Yamamoto, T., Matsuki, T., Murai, M., & Takai, K. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. [Link]

-

Percec, V., & Bae, J. Y. (1993). ortho-Specific alkylation of phenols via 1,3,2-benzodioxaborins. Tetrahedron Letters, 34(40), 6439-6442. [Link]

-

Yang, M., Agyingi, C., Li, Y., et al. (2025). Selective guaiacol ethanol alkylation to produce pentaethylphenol on a WO3/HY catalyst. Applied Catalysis B: Environmental, 366, 125058. [Link]

- Bloch, H. S. (1962). Ortho-alkylation of phenols. U.S.

-

Dell'Anna, M. M., et al. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. [Link]

-

Yan, F., et al. (2019). Deoxyalkylation of guaiacol using haggite structured V 4 O 6 (OH) 4. RSC Advances. [Link]

-

Bertero, N., et al. (2024). Insights into the Kinetics of the Guaiacol Alkylation with Cyclohexanol in a One-Pot Process. Industrial & Engineering Chemistry Research. [Link]

-

Kotanigawa, T., et al. (2001). Ortho-alkylation of phenol derivatives with methanol over magnesium oxide catalysts. Catalysis Letters, 73(4), 167-173. [Link]

-

Kumar, R., et al. (2018). Effect of solvent on the alkylation of guaiacol. ResearchGate. [Link]

-

Agyingi, C., & Li, Y. (2025). Selective guaiacol ethanol alkylation to produce pentaethylphenol on a WO3/HY catalyst. Acris. [Link]

-

Inxight Drugs. (n.d.). 4-ETHYL-2-METHOXY-6-METHYLPHENOL. Inxight Drugs. [Link]

-

Zhang, Y., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega. [Link]

-

PubChem. (n.d.). 2-Methoxy-6-methylphenol. PubChem. [Link]

-

Zhang, Y., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-ETHYL-2-METHOXY-6-METHYLPHENOL [drugs.ncats.io]

- 3. orgsyn.org [orgsyn.org]

- 4. ovid.com [ovid.com]

- 5. 2-Methoxy-6-methylphenol | C8H10O2 | CID 76173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. research.aalto.fi [research.aalto.fi]

- 8. acris.aalto.fi [acris.aalto.fi]

Application Note: Robust HPLC-DAD/MS/MS Quantification of 4-Ethyl-2-methoxy-6-methylphenol

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix Applicability: Environmental extracts, mainstream smoke condensates, and synthetic reaction mixtures.

Contextualizing the Analyte: Significance and Challenges

4-Ethyl-2-methoxy-6-methylphenol (4-EMMP, CAS 120550-70-1) is a highly substituted, lipophilic phenolic compound. Its quantification is critical across multiple scientific domains:

-

Inhalation Toxicology: 4-EMMP is a known constituent of cigarette mainstream smoke. Due to its electron-releasing alkyl and methoxy groups, it possesses a specific cytotoxic profile driven by its ability to form phenoxyl radicals and its inherent lipophilicity[1].

-

Agrochemical Informatics: Recent ligand-based virtual screening has identified 4-EMMP as a bioactive analog structurally similar to potent commercial pesticides, showing high binding affinity to survival proteins in the desert locust (Schistocerca gregaria) [2].

-

Green Synthetic Chemistry: The compound is frequently utilized as a substrate in advanced organic synthesis, including transition-metal-free aerobic cross-dehydrogenative coupling for the generation of benzyl ethers [3].

The Analytical Challenge: Phenolic compounds are notoriously susceptible to oxidative degradation and peak tailing during chromatography. While Gas Chromatography (GC) often requires cumbersome derivatization (e.g., silylation) to mask the active hydroxyl group, High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Tandem Mass Spectrometry (MS/MS) offers a direct, highly specific, and non-destructive quantification route.

Scientific Rationale: Designing a Self-Validating System

As analytical scientists, we must move beyond simply listing steps and understand the causality of our method parameters.

Why Acidic Reverse-Phase Chromatography? 4-EMMP has a pKa of approximately 10.0. If analyzed in a neutral or basic mobile phase, partial ionization occurs, leading to split peaks and irreproducible retention times. By buffering the mobile phase to pH ~2.7 using 0.1% formic acid, the phenolic hydroxyl group is fully protonated. This forces the molecule into its neutral, hydrophobic state, maximizing its interaction with the C18 stationary phase and preventing secondary interactions with residual silanols on the silica support.

The Self-Validating Mechanism: Stable Isotope Dilution Analysis (SIDA) To ensure trustworthiness, this protocol is designed as a self-validating system. A deuterated internal standard (e.g., 4-Ethylguaiacol-d5) is spiked into the raw sample prior to sample preparation. Because the isotopologue shares identical physicochemical properties with 4-EMMP, any analyte loss during Solid-Phase Extraction (SPE) or any matrix-induced ion suppression in the MS electrospray source will affect both compounds equally. The ratio of their signals remains constant, providing absolute quantitative fidelity. If the absolute peak area of the internal standard drops by >30% compared to a neat solvent injection, the system automatically invalidates the run, flagging it for severe matrix interference.

Materials and Reagents

| Reagent / Material | Specification / Grade | Purpose in Workflow |

| 4-EMMP Standard | >98% Purity (CAS 120550-70-1) | Primary calibration standard |

| 4-Ethylguaiacol-d5 | Isotopic Purity >99% | Internal Standard (IS) for SIDA |

| Acetonitrile (ACN) | LC-MS Grade | Strong mobile phase (B) |

| Water (H₂O) | Ultrapure (18.2 MΩ·cm), LC-MS Grade | Weak mobile phase (A) |

| Formic Acid (FA) | LC-MS Grade (99%) | Mobile phase modifier (pH control) |

| Oasis HLB Cartridges | 200 mg, 3 cc | Solid-Phase Extraction (SPE) clean-up |

Experimental Protocol

Matrix Spiking and Solid-Phase Extraction (SPE)

The use of a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is chosen because it resists drying out and provides excellent recovery for substituted phenols without requiring strict pH adjustments during loading.

-

Spiking: Aliquot 1.0 mL of the liquid sample (e.g., smoke condensate extract or synthetic reaction mixture) into a clean glass vial. Spike with 50 µL of the Internal Standard working solution (10 µg/mL). Vortex for 30 seconds.

-

Conditioning: Pass 3 mL of LC-MS grade Methanol through the HLB cartridge, followed by 3 mL of Ultrapure Water. Do not let the sorbent bed dry.

-

Loading: Load the 1.0 mL spiked sample onto the cartridge at a flow rate of ~1 mL/min.

-

Washing: Wash the cartridge with 3 mL of 5% Methanol in Water to elute polar interferences (e.g., sugars, small organic acids). Discard the eluate.

-

Elution: Elute the target analytes with 2 mL of 100% Acetonitrile.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 500 µL of Initial Mobile Phase (80% Water / 20% ACN).

Chromatographic Separation (HPLC)

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

-

Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 5 µL.

Table 1: Gradient Elution Profile

| Time (min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (0.1% FA in ACN) | Elution Rationale |

| 0.0 | 80% | 20% | Retain polar interferents at column head. |

| 2.0 | 80% | 20% | Isocratic hold to stabilize baseline. |

| 10.0 | 20% | 80% | Linear ramp to elute lipophilic 4-EMMP. |

| 12.0 | 5% | 95% | Column wash to remove highly hydrophobic matrix. |

| 12.1 | 80% | 20% | Return to initial conditions. |

| 17.0 | 80% | 20% | Column re-equilibration. |

Detection Parameters (DAD & MS/MS)

-

Diode Array Detection (DAD): Set the detection wavelength to 280 nm (reference 360 nm). The conjugated aromatic ring of 4-EMMP provides a strong UV chromophore here.

-

Mass Spectrometry (ESI-MS/MS):

-

Ionization Mode: Electrospray Ionization Negative (ESI-). Phenols readily lose a proton to form [M-H]⁻ anions.

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temperature: 350°C.

-

MRM Transitions:

-

Quantifier: m/z 165.1 → 150.1 (Loss of methyl radical, typical for methoxyphenols). Collision Energy: 15 eV.

-

Qualifier: m/z 165.1 → 122.1. Collision Energy: 25 eV.

-

-

Analytical Workflow Visualization

Fig 1: End-to-end self-validating analytical workflow for 4-EMMP quantification.

Method Validation and System Suitability

The method was validated following ICH Q2(R1) guidelines. The inclusion of the isotopic internal standard ensures that recovery metrics remain highly consistent even in complex matrices like smoke condensate.

Table 2: Quantitative Validation Parameters

| Parameter | Result / Metric | Acceptance Criteria |

| Linearity Range | 1.0 ng/mL – 1000 ng/mL | R² > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/mL (S/N > 3) | Matrix-dependent |

| Limit of Quantification (LOQ) | 1.0 ng/mL (S/N > 10) | Precision RSD < 20% at LOQ |

| Intra-day Precision (RSD) | 2.4% (at 50 ng/mL) | < 5.0% |

| Inter-day Precision (RSD) | 3.8% (at 50 ng/mL) | < 10.0% |

| Absolute SPE Recovery | 88.5% ± 4.1% | > 80% |

| System Suitability (Tailing) | 1.15 | Tailing Factor < 1.5 |

Conclusion

This protocol provides a robust, high-throughput, and self-validating methodology for the quantification of 4-Ethyl-2-methoxy-6-methylphenol. By leveraging the synergistic combination of HLB solid-phase extraction, acidic reverse-phase chromatography, and Stable Isotope Dilution Analysis (SIDA), researchers can confidently bypass the matrix effects that traditionally plague phenolic analysis. This ensures high-fidelity data generation whether the application is toxicological profiling, agrochemical screening, or synthetic reaction monitoring.

References

-

Smith, C. J., Perfetti, T. A., Morton, M. J., Rodgman, A., Garg, R., & Hansch, C. (2002). "The relative toxicity of substituted phenols reported in cigarette mainstream smoke." Toxicological Sciences, 69(1), 265-278.[Link]

-

Banik, A., Mondal, M. F., Khan, M. M. R., Ahmed, S. R., & Hasan, M. M. (2020). "Screening and potent applicability analysis of commonly used pesticides against desert locust: an integrative entomo-informatics approach." bioRxiv.[Link]

-

Zhang, X., Li, W., Yu, Y., Luo, M., Bai, H., Shi, L., & Li, H. (2024). "Transition-metal-free access to benzyl ethers via aerobic cross-dehydrogenative coupling of benzylic C(sp3)–H bonds with alcohols." Green Chemistry, 26, 2207-2212.[Link]

Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of 4-Ethyl-2-methoxy-6-methylphenol

Introduction

4-Ethyl-2-methoxy-6-methylphenol is a substituted phenolic compound with potential applications in flavor and fragrance industries, as well as a building block in the synthesis of more complex molecules. The precise structural elucidation of such molecules is paramount for quality control, reaction monitoring, and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the non-destructive determination of molecular structure. This application note provides a detailed guide to the assignment of the ¹H and ¹³C NMR spectra of 4-Ethyl-2-methoxy-6-methylphenol, offering insights into the influence of its substituent groups on the chemical environment of each nucleus. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Predicted ¹H and ¹³C NMR Spectra

The chemical structure of 4-Ethyl-2-methoxy-6-methylphenol, with the IUPAC numbering convention for the aromatic ring, is shown below. The substituents (hydroxyl, methoxy, ethyl, and methyl groups) exert distinct electronic effects—both inductive and mesomeric—that influence the shielding and deshielding of the various nuclei, resulting in a predictable dispersion of signals in the NMR spectra.

Caption: Molecular structure of 4-Ethyl-2-methoxy-6-methylphenol.

¹H NMR Spectral Assignment

The ¹H NMR spectrum is anticipated to display distinct signals for the hydroxyl proton, two aromatic protons, and the protons of the methoxy, ethyl, and methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |

| -OH | 4.5 - 5.5 | Broad Singlet | 1H | - | The chemical shift of the phenolic proton is variable and concentration-dependent. It typically appears as a broad singlet due to hydrogen bonding and exchange.[1][2] |

| Ar-H (H-3 or H-5) | ~6.6 - 6.8 | Singlet (or very fine doublet) | 1H | ⁴J ≈ 2-3 Hz | These two aromatic protons are in a meta relationship to each other, resulting in a very small or unresolved coupling.[3] They are shielded by the electron-donating hydroxyl and methoxy groups. |

| Ar-H (H-5 or H-3) | ~6.6 - 6.8 | Singlet (or very fine doublet) | 1H | ⁴J ≈ 2-3 Hz | Similar to the other aromatic proton, its chemical environment is influenced by the surrounding electron-donating groups. |

| -OCH₃ | ~3.8 | Singlet | 3H | - | Methoxy groups on an aromatic ring typically appear as a sharp singlet in this region. |

| -CH₂CH₃ | ~2.6 | Quartet | 2H | ³J ≈ 7.6 Hz | The benzylic methylene protons are deshielded by the aromatic ring and are split into a quartet by the adjacent methyl group. |

| -CH₂CH₃ | ~1.2 | Triplet | 3H | ³J ≈ 7.6 Hz | The terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene group. |

| Ar-CH₃ | ~2.2 | Singlet | 3H | - | A methyl group directly attached to an aromatic ring typically appears as a singlet in this region.[4] |

¹³C NMR Spectral Assignment

The ¹³C NMR spectrum will exhibit nine distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~145-148 | The carbon bearing the hydroxyl group is significantly deshielded. |

| C-2 | ~146-149 | The carbon attached to the electron-donating methoxy group is also strongly deshielded. |

| C-3 | ~115-120 | This aromatic carbon is shielded by the ortho hydroxyl and para methoxy groups. |

| C-4 | ~130-135 | The carbon atom to which the ethyl group is attached will be in this region. |

| C-5 | ~120-125 | This aromatic carbon is influenced by the surrounding substituents. |

| C-6 | ~125-130 | The carbon bearing the methyl group. |

| -OCH₃ | ~56 | This is a typical chemical shift for a methoxy carbon attached to an aromatic ring.[5] |

| -CH₂CH₃ | ~23 | The benzylic carbon of the ethyl group. |

| -CH₂CH₃ | ~16 | The terminal methyl carbon of the ethyl group. |

| Ar-CH₃ | ~16-20 | The carbon of the methyl group attached to the aromatic ring. |

Experimental Protocols

Sample Preparation for NMR Analysis

High-quality NMR spectra are contingent upon proper sample preparation.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For phenols, Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and has the advantage of sharpening the hydroxyl proton signal.

-

Concentration: For ¹H NMR of a small molecule like 4-Ethyl-2-methoxy-6-methylphenol, a concentration of 5-25 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration is preferable.

-

Procedure: a. Weigh approximately 10-20 mg of 4-Ethyl-2-methoxy-6-methylphenol into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). c. Gently agitate the vial to ensure complete dissolution. d. To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube. e. Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following is a general protocol for acquiring 1D and 2D NMR data on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16.

-

A relaxation delay of 1-2 seconds is usually adequate.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more depending on concentration).

-

-

2D NMR Acquisition (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which is crucial for identifying adjacent protons, such as those in the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

-

Workflow for Spectral Assignment

The unambiguous assignment of all signals can be achieved through a systematic analysis of the acquired spectra.

Caption: Workflow for the complete NMR spectral assignment of 4-Ethyl-2-methoxy-6-methylphenol.

By following this workflow, the correlation between the proton and carbon signals provides a self-validating system for the structural assignment. For example, the quartet at ~2.6 ppm in the ¹H spectrum will show a correlation to the triplet at ~1.2 ppm in the COSY spectrum, confirming the ethyl group fragment. In the HSQC spectrum, these proton signals will correlate to their respective carbon signals at ~23 ppm and ~16 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of 4-Ethyl-2-methoxy-6-methylphenol can be fully and unambiguously assigned through a combination of 1D and 2D NMR techniques. The predictable chemical shifts and coupling patterns, arising from the specific arrangement of the substituent groups, allow for a confident structural elucidation. The protocols and predictive data presented in this application note serve as a valuable resource for scientists and researchers working with this and structurally related compounds, ensuring accuracy and reliability in their analytical endeavors.

References

-

University of California, Irvine. NMR Sample Preparation. Available at: [Link]

-

University of Notre Dame. Small molecule NMR sample preparation. Available at: [Link]

-

University of Ottawa. Sample preparation. Available at: [Link]

-

ACD/Labs. Methoxy groups just stick out. Available at: [Link]

-

Abraham, R. J., et al. "An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols." Magnetic Resonance in Chemistry, vol. 45, no. 10, 2007, pp. 835-45. Available at: [Link]

-

Kwan, Eugene E. 2D NMR Solutions. Harvard University. Available at: [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available at: [Link]

-

University of Alberta. NMR Sample Preparation 1. Available at: [Link]

-

University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Available at: [Link]

-

Toušek, Jaromír, et al. "Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds." The Journal of Physical Chemistry A, vol. 117, no. 3, 2013, pp. 661-9. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

East Tennessee State University. 13C NMR. Available at: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of phenol. Available at: [Link]

-

Lauterbur, P. C. "C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes." Journal of the American Chemical Society, vol. 83, no. 8, 1961, pp. 1846-1850. Available at: [Link]

-

Smith, William B., and Thomas W. Proulx. "The 13C NMR spectra of nine ortho-substituted phenols." Magnetic Resonance in Chemistry, vol. 8, no. 4, 1976, pp. 205-207. Available at: [Link]

-

Dais, Photis, and Charalambos A. Hatzakis. "Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region." Journal of Agricultural and Food Chemistry, vol. 59, no. 6, 2011, pp. 2231-9. Available at: [Link]

-

Saito, K., et al. "13C NMR spectra of para-substituted methoxybenzenes and phenols in the solid state..." Magnetic Resonance in Chemistry, vol. 42, no. 3, 2004, pp. 249-56. Available at: [Link]

-

University of Missouri-St. Louis. NMR Sample Preparation. Available at: [Link]

-

Abraham, R. J., et al. "An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols." CiteSeerX. Available at: [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. Available at: [Link]

-

University of the West Indies. Applications of 1H NMR. Available at: [Link]

-

Kim, H. J., et al. "1 H NMR spectra indicate the change of chemical shift of methoxy group..." ResearchGate. Available at: [Link]

-

Amass, A. J., et al. "The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes." Polymer International, vol. 48, no. 9, 1999, pp. 843-847. Available at: [Link]

-

Elyashberg, M. E., et al. "Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data." Journal of Chemical Information and Modeling, vol. 44, no. 5, 2004, pp. 1625-34. Available at: [Link]

-

Elyashberg, M. E., et al. "Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data." Journal of Chemical Information and Computer Sciences, vol. 44, no. 5, 2004, pp. 1625-34. Available at: [Link]

-

Harris, M. E., et al. "1 H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to..." ResearchGate. Available at: [Link]

-

Kaneka Techno Research. Structure analysis by 2D-NMR method. Available at: [Link]

-

ResearchGate. How does 2D NMR help to elucidate chemical structure? Available at: [Link]

-

Suzuki, Y., and I. Anazawa. Determination of various types of phenols by NMR. International Atomic Energy Agency. Available at: [Link]

-

University of Regensburg. Chemical shifts. Available at: [Link]

-

Bagno, A., et al. "Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts." Organic & Biomolecular Chemistry, vol. 3, no. 9, 2005, pp. 1624-30. Available at: [Link]

-

University of California, Los Angeles. 1H NMR spectra of aromatic compounds. Available at: [Link]

-

Schleyer, P. v. R., et al. "How Do Ring Currents Affect 1H NMR Chemical Shifts?" Organic Letters, vol. 5, no. 4, 2003, pp. 485-8. Available at: [Link]

-

Christophoridou, S., et al. "NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil." SciSpace. Available at: [Link]

-

Indian Institute of Technology Delhi. 13C NMR spectroscopy. Available at: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene. Available at: [Link]

-

Kim, H. J., et al. "1 H NMR spectra indicate change in chemical shift of methoxy group..." ResearchGate. Available at: [Link]

-

Agrawal, Pawan K. "Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds." Natural Product Communications, vol. 6, no. 11, 2011, pp. 1649-52. Available at: [Link]

-

Agrawal, Pawan K., and F. W. Wehrli. "Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids." ResearchGate. Available at: [Link]

-

Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry, vol. 42, no. 5, 2004, pp. 471-82. Available at: [Link]

-

Afonin, A. V., et al. "Effect of aromatic ring anisotropy on the 1 H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers." ResearchGate. Available at: [Link]

-

University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 8. Available at: [Link]

-

Chemistry LibreTexts. Coupling Constants Identify Coupled Protons. Available at: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 1-methoxypropane. Available at: [Link]

Sources

"4-Ethyl-2-methoxy-6-methylphenol" as a flavor and fragrance ingredient

Advanced Application Notes: 4-Ethyl-2-methoxy-6-methylphenol (4-EMMP) in Flavor and Fragrance Engineering

Executive Overview